4-(4-Isopropylphenyl)but-3-en-2-one

Description

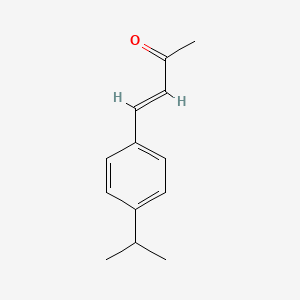

Structure

3D Structure

Properties

CAS No. |

74389-78-9 |

|---|---|

Molecular Formula |

C13H16O |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

(E)-4-(4-propan-2-ylphenyl)but-3-en-2-one |

InChI |

InChI=1S/C13H16O/c1-10(2)13-8-6-12(7-9-13)5-4-11(3)14/h4-10H,1-3H3/b5-4+ |

InChI Key |

QCCJVOCKOHDATB-SNAWJCMRSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)C=CC(=O)C |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C/C(=O)C |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=CC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-(4-Isopropylphenyl)but-3-en-2-one

The synthesis of this compound is prominently achieved through condensation reactions, which are fundamental carbon-carbon bond-forming strategies in organic chemistry.

Condensation Reactions: Aldol (B89426) Condensation and Claisen-Schmidt Condensation Approaches

The Claisen-Schmidt condensation, a variation of the aldol condensation, is a primary method for synthesizing α,β-unsaturated ketones. wikipedia.org This reaction involves the cross-condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the case of this compound, this would typically involve the reaction of 4-isopropylbenzaldehyde (B89865) with acetone (B3395972).

The reaction is generally base-catalyzed, with common bases including sodium hydroxide (B78521) or potassium hydroxide. The base deprotonates the α-carbon of acetone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of 4-isopropylbenzaldehyde. Subsequent dehydration of the resulting β-hydroxy ketone yields the final α,β-unsaturated ketone product. The general mechanism for a Claisen-Schmidt condensation is depicted below:

Step 1: Enolate Formation: A base removes an α-hydrogen from the ketone.

Step 2: Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde.

Step 3: Protonation: The resulting alkoxide is protonated to form a β-hydroxy ketone.

Step 4: Dehydration: The β-hydroxy ketone is dehydrated to form the α,β-unsaturated ketone.

Monitoring the progress of Claisen-Schmidt reactions can be achieved using techniques like NMR spectroscopy, which allows for the observation of reactants, products, and even reaction intermediates in real-time. magritek.com

Exploration of Alternative Synthetic Strategies (e.g., Microwave-Assisted Synthesis, Enzymatic Methods)

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods. scispace.comrsc.orgnih.gov This methodology can be applied to condensation reactions for the synthesis of chalcone (B49325) derivatives, which are structurally related to this compound. The use of microwave irradiation can significantly reduce the reaction time for the synthesis of various heterocyclic compounds. clockss.org For instance, the synthesis of quinoxalinones from 1,2-diaminobenzene and ethyl 3,3,3-trifluoro-2-oxopropanoate was achieved in 5 minutes at 180 °C using microwave heating. clockss.org

Enzymatic Methods:

Enzymatic methods offer a green and selective alternative for chemical synthesis. While the direct enzymatic synthesis of this compound is not extensively documented, related enzymatic transformations are known. For example, enzymatic resolution of racemic alcohols, which could be precursors or derivatives of the target compound, has been demonstrated. researchgate.net Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are commonly used for the kinetic resolution of racemic alcohols and their esters. researchgate.net Enzymatic methods for the synthesis of related compounds, such as (E)-4-phenyl-3-buten-2-one, have also been explored, indicating the potential for biocatalytic routes. google.com

Reactivity and Functional Group Transformations

The chemical behavior of this compound is dictated by its key functional groups: the carbonyl group, the carbon-carbon double bond (butenone system), and the aromatic ring.

Nucleophilic Addition Reactions at the Carbonyl Moiety

The carbonyl group in this compound is susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.com This is a fundamental reaction of aldehydes and ketones where a nucleophile adds to the electrophilic carbonyl carbon. youtube.comyoutube.com The hybridization of the carbonyl carbon changes from sp2 to sp3 during this process. masterorganicchemistry.com

The reactivity of the carbonyl group is influenced by both electronic and steric factors. The general order of reactivity is formaldehyde (B43269) > aldehydes > ketones. youtube.com Nucleophilic addition can be either reversible or irreversible, depending on the basicity of the incoming nucleophile. masterorganicchemistry.com Strong nucleophiles like Grignard reagents or organolithium compounds typically result in irreversible addition. youtube.com

Cycloaddition Reactions Involving the Butenone System (e.g., Diels-Alder Reactivity)

The α,β-unsaturated ketone moiety in this compound can participate in cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. masterorganicchemistry.comyoutube.comcerritos.edu In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). The butenone system in this compound can act as a dienophile due to the electron-withdrawing nature of the carbonyl group, which activates the double bond.

The stereochemistry of the Diels-Alder reaction is a key feature, often proceeding via a concerted mechanism. quizlet.com The reaction can also proceed through a stepwise mechanism, particularly in cases involving highly polarized reactants, which may lead to the formation of zwitterionic or diradical intermediates. mdpi.com Besides the [4+2] cycloaddition, other cycloaddition pathways, such as [3+2] cycloadditions, can also occur under certain conditions. uchicago.edursc.org

Oxidation and Reduction Pathways of the Butenone Structure

The butenone core of this compound features two key sites for redox reactions: the carbon-carbon double bond (alkene) and the carbon-oxygen double bond (ketone). The specific reaction conditions and reagents employed determine which part of the molecule is affected.

Oxidation: The oxidation of α,β-unsaturated ketones like this compound can lead to different products. Strong oxidizing agents can cleave the double bond, leading to the formation of carboxylic acids or aldehydes. For instance, ozonolysis followed by an oxidative workup would cleave the butene chain to yield 4-isopropylbenzaldehyde and a carboxylic acid derivative. Milder epoxidation agents, such as meta-chloroperoxybenzoic acid (mCPBA), can selectively oxidize the alkene to form an epoxide, yielding 4-(4-isopropylphenyl)-3,4-epoxybutan-2-one. This epoxide is a versatile intermediate for further synthetic transformations.

Reduction: The reduction of this compound can be more nuanced, with the outcome depending on the reducing agent and reaction conditions.

Selective Reduction of the Ketone: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) at low temperatures can selectively reduce the ketone to a secondary alcohol, a reaction known as 1,2-addition. This yields 4-(4-isopropylphenyl)but-3-en-2-ol.

Selective Reduction of the Alkene: Catalytic hydrogenation using specific catalysts, such as Wilkinson's catalyst, can selectively reduce the carbon-carbon double bond, a process known as conjugate or 1,4-addition. This results in the formation of the saturated ketone, 4-(4-isopropylphenyl)butan-2-one.

Complete Reduction: Using more powerful reducing conditions, such as catalytic hydrogenation with palladium on carbon (Pd/C) under higher pressure or with less selective reducing agents, can lead to the reduction of both the alkene and the ketone, yielding the saturated alcohol, 4-(4-isopropylphenyl)butan-2-ol.

| Reduction Type | Reagent Example(s) | Product |

| 1,2-Addition (Ketone Reduction) | NaBH₄, LiAlH₄ | 4-(4-isopropylphenyl)but-3-en-2-ol |

| 1,4-Addition (Alkene Reduction) | Catalytic Hydrogenation (e.g., Wilkinson's catalyst) | 4-(4-isopropylphenyl)butan-2-one |

| Complete Reduction | H₂/Pd/C (harsher conditions) | 4-(4-isopropylphenyl)butan-2-ol |

Specific Reaction Profiles (e.g., Reformatsky Reaction, Michael Addition Reactions)

The electrophilic nature of the butenone system in this compound makes it a prime candidate for various named reactions that are fundamental in carbon-carbon bond formation.

Reformatsky Reaction:

Discovered by Sergey Nikolaevich Reformatsky, this reaction involves the condensation of an α-halo ester with a carbonyl compound, such as a ketone or aldehyde, in the presence of metallic zinc. wikipedia.orgbyjus.com The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is less reactive than Grignard reagents or lithium enolates, allowing for its reaction with the ketone functionality without attacking an ester group if present. wikipedia.org

In the context of this compound, the ketone carbonyl group can act as the electrophile. The reaction with an α-halo ester (e.g., ethyl bromoacetate) and zinc would proceed via nucleophilic addition to the carbonyl carbon. byjus.com A subsequent acid workup yields a β-hydroxy ester. wikipedia.org The reaction is advantageous as it can be performed with sterically hindered ketones. byjus.com Various metals besides zinc, such as magnesium, iron, and cobalt, have also been utilized. wikipedia.org

Michael Addition Reactions:

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.com It involves the 1,4-addition of a nucleophile (the Michael donor) to the β-carbon of the butenone structure (the Michael acceptor). wikipedia.org this compound is an ideal Michael acceptor due to the electron-withdrawing effect of the carbonyl group, which polarizes the carbon-carbon double bond.

A wide range of nucleophiles can act as Michael donors, including:

Enolates (from ketones, esters, or malonates)

Amines (aza-Michael addition)

Thiols (thia-Michael addition)

Organocuprates (Gilman reagents)

The reaction proceeds by the nucleophile attacking the β-carbon, which leads to the formation of a resonance-stabilized enolate intermediate. wikipedia.orgmasterorganicchemistry.com Protonation of this enolate then yields the 1,4-adduct. masterorganicchemistry.com For example, the reaction of this compound with a malonic ester in the presence of a base would result in the formation of a new carbon-carbon bond at the β-position of the original butenone. This reaction is thermodynamically controlled and is a powerful tool for constructing more complex molecules. organic-chemistry.org

| Reaction | Description | Role of this compound | Product Type |

| Reformatsky Reaction | Condensation of an α-halo ester with a carbonyl compound using zinc. byjus.com | Electrophile (Ketone) | β-Hydroxy ester |

| Michael Addition | 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl. wikipedia.org | Electrophile (Michael Acceptor) | 1,4-Adduct (e.g., a 1,5-dicarbonyl compound if the donor is an enolate) |

Design and Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound, which belongs to the chalcone family, is of significant interest in medicinal chemistry and materials science. nih.govjetir.org The most common method for synthesizing this class of compounds is the Claisen-Schmidt condensation. jetir.orgrjpbcs.com

This reaction involves the base-catalyzed aldol condensation between an aromatic aldehyde and a ketone. jetir.org For the parent compound, this compound, the synthesis would involve the reaction of 4-isopropylbenzaldehyde with acetone in the presence of a base like sodium hydroxide or potassium hydroxide. jetir.orgrsc.org

The design and synthesis of derivatives can be systematically approached by modifying either the aromatic aldehyde or the ketone component.

Derivatives from Modified Aldehydes: By using substituted benzaldehydes in the Claisen-Schmidt condensation with acetone, a wide array of analogues with different functional groups on the phenyl ring can be produced. For example, reacting 4-nitrobenzaldehyde (B150856) or 4-methoxybenzaldehyde (B44291) with acetone would yield 4-(4-nitrophenyl)but-3-en-2-one (B1336856) and 4-(4-methoxyphenyl)but-3-en-2-one, respectively. sigmaaldrich.comchemicalbook.com This allows for the systematic exploration of structure-activity relationships by introducing electron-donating or electron-withdrawing groups.

Derivatives from Modified Ketones: Similarly, using 4-isopropylbenzaldehyde and reacting it with different ketones allows for modification of the other end of the molecule. For instance, using a different methyl ketone would change the R-group attached to the carbonyl.

The table below illustrates the synthesis of various butenone analogues through the Claisen-Schmidt condensation.

| Aromatic Aldehyde | Ketone | Base Catalyst (e.g.) | Resulting Analogue |

| 4-Isopropylbenzaldehyde | Acetone | NaOH / KOH | This compound |

| 4-Nitrobenzaldehyde | Acetone | NaOH / KOH | 4-(4-Nitrophenyl)but-3-en-2-one chemicalbook.com |

| 4-Methoxybenzaldehyde | Acetone | NaOH / KOH | 4-(4-Methoxyphenyl)but-3-en-2-one sigmaaldrich.com |

| Benzaldehyde | Acetone | NaOH / KOH | 4-Phenylbut-3-en-2-one (Benzalacetone) |

| 4-Chlorobenzaldehyde | Acetophenone | NaOH / KOH | 1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one rsc.org |

These synthetic strategies provide a versatile platform for creating a library of this compound derivatives and analogues, enabling the fine-tuning of their chemical and physical properties for various applications.

Structural Elucidation and Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular structure of 4-(4-Isopropylphenyl)but-3-en-2-one.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy of this compound, typically recorded in a deuterated solvent such as chloroform (B151607) (CDCl₃), reveals a distinct set of signals corresponding to the different types of protons present in the molecule.

The ¹H NMR spectrum is characterized by signals in both the aromatic and aliphatic regions. The protons of the isopropyl group exhibit a septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃). The protons on the phenyl ring typically appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. The vinylic protons of the α,β-unsaturated ketone moiety present as doublets, with their coupling constant providing information about the stereochemistry of the double bond. Finally, the methyl protons of the acetyl group are observed as a sharp singlet.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 7.48 | d | 16.2 | H-β |

| 7.44 | d | 8.1 | H-2', H-6' |

| 7.22 | d | 8.1 | H-3', H-5' |

| 6.64 | d | 16.2 | H-α |

| 2.95 | sept | 6.9 | CH (isopropyl) |

| 2.39 | s | - | CH₃ (acetyl) |

| 1.25 | d | 6.9 | CH₃ (isopropyl) |

Note: The data presented is based on findings reported in scientific literature. The exact chemical shifts and coupling constants may vary slightly depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ketone is characteristically found at the downfield end of the spectrum. The carbons of the phenyl ring and the double bond appear in the intermediate region, while the aliphatic carbons of the isopropyl and acetyl groups are observed at the upfield end.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| 198.5 | C=O |

| 151.9 | C-4' |

| 143.9 | C-β |

| 132.2 | C-1' |

| 128.5 | C-2', C-6' |

| 127.1 | C-3', C-5' |

| 125.9 | C-α |

| 34.2 | CH (isopropyl) |

| 27.5 | CH₃ (acetyl) |

| 23.8 | CH₃ (isopropyl) |

Note: The data presented is based on findings reported in scientific literature. The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

Distortionless Enhancement by Polarization Transfer (DEPT) Spectroscopy

Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy is a powerful technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. While a specific DEPT spectrum for this compound is not detailed here, the expected results based on the known structure are as follows:

DEPT-45: All protonated carbons (CH, CH₂, and CH₃) would show a positive signal.

DEPT-90: Only methine (CH) carbons would appear as positive signals. In this molecule, this would correspond to the CH of the isopropyl group and the carbons at positions 2', 3', 5', 6' of the phenyl ring, as well as the vinylic carbons C-α and C-β.

DEPT-135: Methine (CH) and methyl (CH₃) carbons would exhibit positive signals, while methylene (CH₂) carbons would show negative signals. For this compound, the CH and CH₃ carbons would give positive peaks, and since there are no CH₂ groups, no negative peaks would be observed.

This technique would definitively confirm the assignments made in the standard ¹³C NMR spectrum.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to the molecule and its functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

The most prominent peak is typically the strong absorption corresponding to the stretching vibration of the carbonyl group (C=O) of the α,β-unsaturated ketone. The spectrum also shows absorptions for the C=C stretching of the alkene and the aromatic ring, as well as C-H stretching and bending vibrations for the aromatic, vinylic, and aliphatic protons.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1660 | Strong | C=O stretching (α,β-unsaturated ketone) |

| ~1605 | Medium | C=C stretching (alkene) |

| ~1510 | Medium | C=C stretching (aromatic ring) |

| ~2960 | Medium-Strong | C-H stretching (aliphatic) |

| ~3050 | Medium | C-H stretching (aromatic and vinylic) |

| ~980 | Strong | C-H out-of-plane bending (trans-alkene) |

Note: The exact positions and intensities of the absorption bands can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and the fragmentation pattern of a compound, further confirming its structure.

The mass spectrum of this compound shows a molecular ion peak ([M]⁺) that corresponds to its molecular weight. The fragmentation pattern provides valuable insights into the stability of different parts of the molecule. Common fragmentation pathways for this compound include the loss of the acetyl group, the isopropyl group, and other characteristic cleavages of the chalcone (B49325) backbone.

Table 4: Key Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 188 | 100 | [M]⁺ (Molecular Ion) |

| 173 | High | [M - CH₃]⁺ |

| 145 | High | [M - COCH₃]⁺ |

| 117 | Medium | [C₉H₉]⁺ |

Note: The relative intensities of the fragment ions can vary depending on the ionization method and the energy used.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. For this compound, with the molecular formula C13H16O, the theoretical exact mass can be calculated. This calculated mass is then compared to the experimentally determined mass from an HRMS instrument, typically a time-of-flight (TOF) or Orbitrap analyzer.

The theoretical monoisotopic mass of this compound is 188.120115130 Da. researchgate.net An experimental HRMS analysis would be expected to yield a mass value that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition of the compound.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C13H16O |

| Theoretical Exact Mass | 188.120115130 Da |

Data sourced from PubChem. researchgate.net

Electronic Spectroscopy for Conjugated Systems

The electronic properties of this compound are largely dictated by its conjugated system, which consists of the phenyl ring, the α,β-unsaturated ketone, and the isopropyl substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Chalcones, including this compound, typically exhibit strong absorption in the UV region due to π → π* transitions within the conjugated system. biointerfaceresearch.com The maximum absorption wavelength (λmax) is influenced by the extent of conjugation and the presence of substituents on the aromatic ring.

Table 2: Typical UV-Vis Absorption Data for Substituted Chalcones

| Compound Type | Typical λmax Range (nm) | Electronic Transition |

|---|---|---|

| Substituted Chalcones | 260-400 | π → π* |

This table represents typical data for chalcones as specific experimental values for this compound are not available in the cited literature. biointerfaceresearch.com

Crystallographic Analysis of this compound and its Crystal Structure

Crystallographic analysis provides definitive proof of the three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the gold standard for determining the molecular structure of crystalline solids. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The data obtained can be used to generate a detailed three-dimensional model of the molecule. Although no specific crystallographic data for this compound has been published, studies on closely related chalcone derivatives provide insight into the expected structural features. nih.gov

Analysis of Crystallographic Parameters and Molecular Conformation

The analysis of crystallographic parameters from a single-crystal X-ray diffraction study would reveal key details about the molecular conformation of this compound. This includes bond lengths, bond angles, and torsion angles. The molecule is expected to adopt a largely planar conformation to maximize the conjugation of the π-system. The enone moiety typically exists in the s-trans or s-cis conformation, with the s-trans being generally more stable. The dihedral angle between the phenyl ring and the enone plane would also be a critical parameter, indicating the degree of twist in the molecule.

Table 3: Illustrative Crystallographic Parameters for a Chalcone Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 13.3888 |

| b (Å) | 9.6869 |

| c (Å) | 13.7238 |

| β (°) | 96.445 |

| Volume (ų) | 1768.7 |

Note: This data is for a related chalcone, 1-(3-chlorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one, and serves as an illustrative example as specific data for the title compound is not available. wisdomlib.org

Application of Multivariate Spectroscopic Methods in Compound Analysis

Multivariate analysis techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS), are increasingly used in the analysis of spectroscopic data. nih.gov These methods can be applied to datasets from techniques like FT-IR, Raman, and NMR spectroscopy to extract meaningful information that may not be apparent from a simple visual inspection of the spectra. For instance, in a series of related chalcone compounds, multivariate analysis could be used to identify spectral features that correlate with specific structural modifications or biological activities. This approach allows for the rapid screening and classification of new compounds and can help in building predictive models for various properties. nih.gov

Computational and Theoretical Investigations of 4 4 Isopropylphenyl but 3 En 2 One

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. These methods provide detailed information about molecular geometry, frontier molecular orbitals, spectroscopic properties, and electrostatic potential.

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Table 1: Selected Optimized Geometrical Parameters for a Representative Chalcone (B49325) Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C=O | 1.235 | |

| Cα=Cβ | 1.342 | |

| Cβ-C(Aryl) | 1.458 | |

| Cα-C(Keto) | 1.475 | |

| Cα-Cβ-C(Aryl) | 121.5 |

Note: Data presented is for a representative chalcone and may not be the exact values for 4-(4-isopropylphenyl)but-3-en-2-one due to the absence of specific literature data for this exact compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. ossila.com The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. ossila.comresearchgate.net A smaller energy gap suggests that the molecule is more reactive as it requires less energy to undergo electronic transitions. researchgate.net For chalcones, the HOMO is typically localized on the cinnamoyl system, particularly the phenyl ring with the electron-donating group, while the LUMO is often distributed over the α,β-unsaturated ketone part of the molecule. This distribution indicates that the phenyl ring acts as the primary electron donor and the enone system as the electron acceptor. The HOMO-LUMO gap for chalcone derivatives generally falls in the range of 3 to 5 eV.

Table 2: Frontier Molecular Orbital Energies for a Representative Chalcone Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -2.15 |

Note: Data presented is for a representative chalcone and may not be the exact values for this compound due to the absence of specific literature data for this exact compound.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Electronic Transitions via TD-DFT)

Theoretical calculations can predict spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the electronic absorption spectra of molecules. nih.govresearchgate.net It provides information on the electronic transition energies (wavelengths), oscillator strengths, and the nature of the transitions (e.g., π→π* or n→π). For chalcones, the main absorption bands in the UV-Vis spectrum are typically attributed to π→π transitions within the conjugated system. The calculated vibrational frequencies from DFT can be correlated with experimental FT-IR and Raman spectra. The characteristic vibrational modes for the chalcone scaffold include the C=O stretching frequency, typically observed around 1650-1680 cm⁻¹, and the C=C stretching of the enone system and the aromatic rings. researchgate.net

Table 3: Predicted Spectroscopic Data for a Representative Chalcone Derivative

| Spectroscopic Parameter | Calculated Value |

|---|---|

| Major Electronic Transition (λmax) | 320 nm |

| Nature of Transition | π→π* |

| C=O Vibrational Frequency | 1665 cm⁻¹ |

Note: Data presented is for a representative chalcone and may not be the exact values for this compound due to the absence of specific literature data for this exact compound.

Computational Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP surface is colored to represent different potential values, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.com In chalcones, the negative potential is typically concentrated around the carbonyl oxygen atom, making it a prime site for electrophilic attack. The hydrogen atoms of the phenyl rings and the vinylic protons often exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The MEP map provides a visual representation of the molecule's reactivity patterns. mdpi.com

Mechanistic Insights from Computational Chemistry

Computational chemistry offers a powerful approach to investigate reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone.

Transition State Analysis and Energy Barrier Calculations for Reaction Pathways

By mapping the potential energy surface of a reaction, computational methods can identify transition states and calculate the associated energy barriers (activation energies). mdpi.com This information is crucial for understanding the kinetics and feasibility of a particular reaction pathway. For reactions involving chalcones, such as Michael additions or cycloadditions, DFT calculations can be used to model the geometries of the reactants, transition states, and products. The energy profile of the reaction can then be constructed to determine the rate-determining step and to rationalize the observed stereoselectivity or regioselectivity of the reaction. While specific transition state analyses for reactions involving this compound are not extensively reported, the general principles derived from studies on similar chalcones can be applied. For instance, in a Michael addition reaction, the calculations would model the approach of the nucleophile to the β-carbon of the enone system and locate the transition state structure for this C-C bond formation.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Chalcone |

| 4,4-Diphenyl-3-buten-2-one |

| (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |

Computational Investigation of Substituent Effects on Reactivity

The reactivity of this compound, a derivative of chalcone, is significantly influenced by its substituents. The core structure of chalcones consists of two aromatic rings linked by an α,β-unsaturated carbonyl system. irjmets.com The nature of the substituents on these rings can dramatically alter the electron distribution within the molecule, thereby affecting its chemical reactivity. ajpchem.org

The isopropyl group at the para position of the phenyl ring in this compound is an electron-donating group (EDG). Computational studies on various chalcone derivatives have shown that EDGs increase the electron density in the aromatic ring and the conjugated system. nih.gov This increased electron density can have several consequences for the molecule's reactivity. For instance, in electrophilic aromatic substitution reactions, the presence of the isopropyl group would activate the phenyl ring, making it more susceptible to attack by electrophiles.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in quantifying these substituent effects. mdpi.com Parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the HOMO-LUMO gap, provide insights into the molecule's reactivity. ajpchem.org For chalcones, the presence of an EDG like the isopropyl group would be expected to raise the HOMO energy, making the molecule a better electron donor.

A hypothetical comparison of the reactivity of this compound with other substituted chalcones can be illustrated in the following table, based on general principles of substituent effects.

| Substituent on Phenyl Ring | Substituent Type | Expected Effect on Reactivity (towards electrophiles) | Expected HOMO-LUMO Gap |

| -H ( unsubstituted) | Neutral | Baseline | Moderate |

| -NO2 (Nitro) | Electron-Withdrawing | Deactivating | Large |

| -OCH3 (Methoxy) | Electron-Donating | Activating | Small |

| -CH(CH3)2 (Isopropyl) | Electron-Donating | Activating | Small |

This table is illustrative and based on established principles of electronic effects in aromatic systems. Actual values would require specific computational studies on each compound.

Molecular Modeling and Docking Studies for Intermolecular Interactions

Molecular modeling and docking are powerful computational tools used to predict and analyze the interactions between a small molecule, such as this compound, and a biological macromolecule, typically a protein. nih.gov These studies are fundamental in drug discovery and development for understanding the potential mechanism of action of a compound. nih.govnih.gov

The general process of molecular docking involves several key steps:

Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein (receptor) and the small molecule (ligand) are obtained, often from crystallographic data or through homology modeling. issaasphil.org

Docking Simulation: The ligand is placed in the binding site of the receptor, and various possible conformations and orientations are explored by a docking algorithm. nih.gov

Scoring and Analysis: The different poses of the ligand are evaluated using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to understand the specific intermolecular interactions. nih.gov

For chalcone derivatives, docking studies have been performed to investigate their interactions with a variety of enzymes and receptors. irjmets.comrsc.orgtandfonline.com These studies have revealed that the interactions are often driven by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces.

In the case of this compound, the key structural features that would influence its intermolecular interactions are:

The Carbonyl Group: The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donors in the active site of a protein. mdpi.com

The Aromatic Rings: The two phenyl rings can participate in hydrophobic interactions and π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

A hypothetical docking study of this compound into the active site of a generic kinase enzyme might reveal the following interactions, which are commonly observed for chalcone-based inhibitors:

| Interacting Residue (Hypothetical) | Interaction Type | Part of this compound Involved |

| Leucine | Hydrophobic | Isopropyl group |

| Valine | Hydrophobic | Phenyl ring |

| Lysine | Hydrogen Bond | Carbonyl oxygen |

| Phenylalanine | π-π Stacking | Phenyl ring |

This table represents a hypothetical scenario based on common interactions observed for similar molecules.

The insights gained from these computational studies are invaluable for the rational design of new derivatives of this compound with potentially enhanced biological activities. By understanding how substituents affect reactivity and how the molecule interacts with its biological targets, chemists can make informed decisions to optimize its properties.

Research into Biological Activities and Underlying Mechanisms in Vitro Investigations

Antimicrobial Efficacy and Mechanisms of Action

Chalcones, the class of compounds to which 4-(4-isopropylphenyl)but-3-en-2-one belongs, are known for their broad spectrum of biological activities, including antimicrobial effects. derpharmachemica.comnih.govacs.org Research into the specific efficacy of this compound against various microbial strains is crucial to understanding its potential as an antimicrobial agent.

In Vitro Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Table 1: In Vitro Antibacterial Activity of this compound

| Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

In Vitro Antifungal Activity Against Fungal Species

Similarly, specific data on the in vitro antifungal activity of this compound against fungal species such as Candida albicans or Aspergillus niger is not documented in available research. The broader class of chalcones has demonstrated antifungal properties, but specific efficacy data for this compound remains to be determined. derpharmachemica.comresearchgate.net

Table 2: In Vitro Antifungal Activity of this compound

| Fungal Species | MIC (µg/mL) |

| Data Not Available | Data Not Available |

Proposed Molecular Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of chalcones are believed to be multifaceted. The presence of an α,β-unsaturated keto group is considered crucial for their activity. sphinxsai.com This reactive group can interact with microbial enzymes and proteins through Michael addition, leading to the disruption of essential cellular functions. However, without specific studies on this compound, its precise molecular mechanisms of antimicrobial action remain speculative.

Anticancer Activity and Cellular Mechanisms in Cultured Cell Lines

The potential of chalcone (B49325) derivatives as anticancer agents has been a significant area of research. nih.govnih.govmdpi.com These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines through diverse mechanisms.

In Vitro Cytotoxicity Assessments Against Human Cancer Cell Lines

There is a notable absence of published studies reporting the in vitro cytotoxicity of this compound against specific human cancer cell lines. While numerous chalcone derivatives have been evaluated for their anticancer potential against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and PC3 (prostate cancer), specific IC50 values for this compound are not available in the current scientific literature. nih.govresearchgate.net

Table 3: In Vitro Cytotoxicity of this compound Against Human Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) |

| Data Not Available | Data Not Available |

Investigation of Molecular Targets and Signaling Pathway Modulation

The anticancer mechanisms of chalcones are diverse and can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival. nih.govajpps.org However, in the absence of specific research on this compound, its molecular targets and its effects on cellular signaling pathways have not been elucidated.

Mechanisms of Cell Cycle Arrest and Apoptosis Induction

The induction of cell cycle arrest and apoptosis are crucial mechanisms for controlling the proliferation of cancer cells. Research into compounds structurally related to this compound has shed light on these processes. For instance, the compound 3,3',5,5'-tetramethoxybiphenyl-4,4'diol (TMBP) has demonstrated an ability to reduce the viability of the A549 human non-small cell lung carcinoma cell line. nih.gov Treatment with TMBP was found to increase the production of reactive oxygen species, cause mitochondrial depolarization, and induce cell cycle arrest in the G2/M phase, ultimately leading to cell death by apoptosis. nih.gov

The regulation of the cell cycle involves a complex interplay of proteins. Key among these are p53 and the retinoblastoma protein (pRb). nih.gov The p53 protein can trigger either cell cycle arrest or apoptosis depending on various cellular conditions. nih.gov The retinoblastoma protein, in addition to its role as a growth suppressor, also has a protective function against apoptosis. nih.gov It has been suggested that pRb inhibits apoptosis by appropriately regulating the activation of the transcription factor E2F. nih.gov The disruption of these pathways is a common feature in cancer, and compounds that can modulate these processes are of significant interest in oncology research.

Enzyme Inhibition Studies Relevant to Cancer Pathways (e.g., Enoyl-ACP Reductase Inhibition)

Enoyl-acyl carrier protein reductase (ENR) is a vital enzyme in the type II fatty acid synthesis (FAS-II) pathway in bacteria and other organisms. nih.govwikipedia.org This pathway is responsible for the elongation of fatty acid chains. frontiersin.org In Mycobacterium tuberculosis, the ENR homolog, InhA, is a key enzyme in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.govdrugbank.com The inhibition of this enzyme disrupts the synthesis of these crucial cellular components. nih.gov

ENR is considered an attractive target for the development of new therapeutic agents due to its essential role and its structural difference from mammalian fatty acid synthesis enzymes. nih.gov High-throughput screening has led to the identification of several classes of ENR inhibitors. nih.gov For example, a series of arylamides were identified as potent inhibitors of InhA, acting directly on the enzyme without the need for metabolic activation. nih.gov This direct action is a significant advantage as it can circumvent common resistance mechanisms. nih.gov Another class of inhibitors, the thiopyridines, have also shown efficacy against both the purified ENR enzyme and the growth of bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.gov

| Inhibitor Class | Target Organism/Enzyme | Reported Activity | Reference |

|---|---|---|---|

| Arylamides | Mycobacterium tuberculosis (InhA) | Potent, direct inhibition, circumvents resistance mechanisms. | nih.gov |

| Thiopyridines | Escherichia coli ENR, Staphylococcus aureus, Bacillus subtilis | Inhibition of purified ENR and bacterial growth. | nih.gov |

| 1,4-disubstituted imidazoles | Escherichia coli ENR, Staphylococcus aureus | Inhibition of ENR and antibacterial activity. | nih.gov |

Neuroprotective Research and Calcium Homeostasis Modulation (In Vitro)

In Vitro Models for Neurodegenerative Conditions and Stroke

In vitro models are crucial tools for identifying and characterizing potential neuroprotective agents. nih.gov These models often involve subjecting cultured neurons to conditions that mimic the cellular stresses seen in stroke and neurodegenerative diseases, such as oxygen-glucose deprivation (OGD). nih.gov A primary mechanism of neuronal damage in these conditions is excitotoxicity, which involves the excessive release of the neurotransmitter glutamate (B1630785) and subsequent overactivation of its receptors. nih.gov

Hyperexcitability of neurons is another factor associated with neuronal dysfunction and cell death in neurodegenerative conditions. dundee.ac.uk Studies using in vitro models have demonstrated that redox imbalance and disruptions in calcium homeostasis can contribute to this hyperexcitability. dundee.ac.uk The investigation of compounds that can mitigate these effects is an active area of research. For instance, the T-type calcium channel antagonist Z944 has been shown to rescue impairments in visual recognition memory in an animal model of absence epilepsy, a condition that can involve cognitive deficits. sigmaaldrich.com

Investigation of Molecular Targets in Calcium Regulation (e.g., VGCC, NCLX)

Maintaining calcium homeostasis is critical for neuronal function and survival. nih.gov Disruptions in intracellular calcium levels are implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's disease. nih.gov Two key molecular players in the regulation of neuronal calcium are voltage-gated calcium channels (VGCCs) and the mitochondrial Na+/Ca2+ exchanger (NCLX). nih.govnih.gov

VGCCs are involved in the influx of calcium into neurons, and their antagonists have been studied for their neuroprotective potential. nih.gov NCLX, on the other hand, is the primary mechanism for extruding calcium from the mitochondria. nih.govnih.gov The proper functioning of NCLX is essential to prevent mitochondrial calcium overload, which can trigger cell death pathways. nih.gov Loss of NCLX function has been linked to oxidative stress, synaptic impairment, and neurodegeneration. nih.gov Enhancing NCLX activity has been shown to improve neuronal survival in response to excitotoxic insults in in vitro models. nih.gov The spatial and functional coupling of NCLX with other calcium-handling proteins, such as the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), further highlights the intricate network that governs cellular calcium dynamics. researchgate.net

Other Enzyme Inhibition Studies (e.g., Carbonic Anhydrase Isoform Inhibition)

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov These enzymes are involved in a wide range of physiological processes, and their inhibition has therapeutic potential for various conditions, including glaucoma, and as antitumor agents. nih.gov

Several isoforms of human carbonic anhydrase (hCA) exist, including the cytosolic hCA I and II, and the transmembrane, tumor-associated hCA IX and XII. nih.gov Research has focused on developing isoform-selective inhibitors to target specific pathological processes while minimizing off-target effects. nih.gov A variety of chemical scaffolds have been investigated for their CA inhibitory activity. For example, a series of benzenesulfonamides incorporating pyrazole (B372694) and pyridazinecarboxamide moieties have yielded isoform-selective inhibitors for hCA I, II, IX, and XII. nih.gov Similarly, derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one have been synthesized and evaluated, with some compounds showing preferential inhibition of the tumor-associated hCA IX isoform. nih.gov

| Inhibitor Scaffold | Targeted Isoforms | Observed Activity | Reference |

|---|---|---|---|

| Benzenesulfonamides with pyrazole and pyridazinecarboxamides | hCA I, II, IX, XII | Isoform-selective inhibition observed for all four isoforms. | nih.gov |

| 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives | hCA I, II, IV, IX | Most potent inhibition against hCA IX; weak inhibition of hCA I and II; no inhibition of hCA IV. | nih.gov |

| Triterpene acetazolamide (B1664987) conjugates | hCA II | Inhibitory activity varied based on the triterpene structure. | mdpi.com |

Advanced Research Applications and Future Perspectives in Chemical Science

Strategic Utilization as Synthetic Intermediates in Complex Organic Synthesis

The chemical architecture of 4-(4-isopropylphenyl)but-3-en-2-one, characterized by an electrophilic double bond and a carbonyl group, renders it a highly versatile intermediate in organic synthesis. youtube.com This reactivity allows for a multitude of chemical transformations, making it a valuable starting point for the construction of more complex molecular structures. youtube.com The presence of the isopropylphenyl group also provides a lipophilic handle that can be crucial for the biological activity of the resulting compounds.

The development of novel molecular scaffolds is a cornerstone of medicinal chemistry, aimed at exploring new regions of chemical space to identify new drug candidates. nih.gov this compound serves as a proficient precursor for generating a variety of heterocyclic scaffolds, which are prevalent in many approved drugs. The α,β-unsaturated ketone moiety is susceptible to Michael addition reactions, where nucleophiles can add to the β-carbon, and to cycloaddition reactions, which can form new rings.

For instance, reaction with binucleophilic reagents such as hydrazines, ureas, or amidines can lead to the formation of five- and six-membered heterocyclic rings like pyrazolines, pyrimidines, and benzodiazepines. These scaffolds are considered "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets. mdpi.com The synthesis of diverse chromenopyridine scaffolds, for example, often proceeds through cascade reactions initiated by a Michael addition to an unsaturated system, followed by cyclization. mdpi.com This general principle highlights how a relatively simple starting material like this compound can be elaborated into complex, sp3-rich frameworks that are of high interest in modern chemical biology. nih.govresearchgate.net Substituted phenylbutenones are known to be used in the pharmaceutical industry for their anti-inflammatory and antioxidant activities, underscoring the therapeutic potential of the core structure. google.com

The global agrochemical market is substantial, driven by the need to protect crops and enhance yields. lebasic.com However, there is a continuous demand for new active ingredients with improved efficacy and better environmental profiles. The synthesis of novel agrochemicals often involves the construction of complex molecules from versatile chemical building blocks. kaist.ac.krcabidigitallibrary.org

The reactive nature of this compound makes it a suitable precursor for agrochemical development. Its α,β-unsaturated ketone system can be used to build larger molecules with potential herbicidal, insecticidal, or fungicidal properties. For example, the synthesis of 1,5-diphenylpyrazoline-3-carboxanilides, a class of insecticides, relies on the reaction of chalcone-like precursors with hydrazine (B178648) derivatives. kaist.ac.kr By analogy, this compound could be used to generate novel pyrazoline-based insecticides. The development of such compounds is part of a broader effort in the agrochemical industry to discover new modes of action and overcome resistance issues. lebasic.comjimcontent.com

Rational Design of Derivatives for Optimized Chemical or Biological Profiles

Rational design in medicinal chemistry involves the systematic modification of a lead compound to improve its pharmacological profile, such as potency, selectivity, and pharmacokinetic properties. nih.govdntb.gov.ua The structure of this compound offers several points for modification to create a library of derivatives for biological screening. elifesciences.org

Key strategies for derivatization include:

Modification of the Aromatic Ring: The 4-isopropylphenyl group can be altered by replacing the isopropyl group with other alkyl or alkoxy groups to fine-tune lipophilicity. Introducing electron-withdrawing (e.g., halogens, nitro groups) or electron-donating (e.g., hydroxyl, amino groups) substituents can modulate the electronic properties of the molecule, which can be critical for receptor binding. dntb.gov.uamdpi.com

Alteration of the Ketone Moiety: The terminal methyl group of the acetyl function can be replaced with larger alkyl or aryl groups to explore steric interactions within a target's binding pocket.

Modification of the Enone System: The double bond can be reduced to create the corresponding saturated ketone, 4-(4-isopropylphenyl)butan-2-one, to assess the importance of the planar, conjugated system for biological activity.

This systematic approach allows chemists to build a clear picture of how structural changes affect the compound's activity, a process known as developing a structure-activity relationship (SAR). dntb.gov.uaresearchgate.net

Table 1: Potential Modifications of this compound and Their Rationale

| Modification Site | Example Substituent | Rationale for Modification | Potential Impact on Profile |

| Aromatic Ring (Para-position) | -H, -F, -Cl, -OCH3 | Modulate lipophilicity and electronic properties | Alter binding affinity, selectivity, and metabolic stability |

| Aromatic Ring (Ortho/Meta) | -OH, -CH3 | Introduce new interaction points (H-bonding) or steric bulk | Change binding orientation and potency |

| Enone System | Reduction of C=C bond | Remove planarity and conjugation | Determine the importance of the Michael acceptor for activity |

| Acetyl Group | Replace -CH3 with -CF3 or cyclopropyl | Alter steric and electronic profile of the ketone end | Investigate binding pocket constraints and metabolic stability |

Investigation as Permeation Enhancers in Drug Delivery Systems

Transdermal drug delivery offers a non-invasive method for administering therapeutics but is limited by the barrier function of the skin's outermost layer, the stratum corneum. nih.gov Chemical permeation enhancers (CPEs) are compounds that can reversibly disrupt this barrier to increase drug penetration. mdpi.comtjpr.org

Ideal CPEs are often amphiphilic molecules that can interact with and disrupt the highly ordered lipid bilayers of the stratum corneum. mdpi.comjddtonline.info The structure of this compound possesses both a lipophilic part (the isopropylphenyl group) and a moderately polar part (the carbonyl group), suggesting it could exhibit such properties. Its potential mechanism would involve inserting its lipophilic tail into the lipid matrix while the polar head group interacts with the polar lipid heads, thereby increasing the fluidity and permeability of the barrier. tjpr.org Terpenes and other components of essential oils, which share structural similarities with this compound, are known to act as permeation enhancers. mdpi.com

Further investigation would be required to confirm this potential and to assess its efficacy and safety profile compared to established enhancers like azone or oleic acid. nih.govmdpi.com

Table 2: Physicochemical Properties of this compound and Relevance to Permeation Enhancement

| Property | Value | Source | Relevance to Permeation Enhancement |

| Molecular Formula | C13H16O | nih.gov | Indicates a moderately sized molecule. |

| Molecular Weight | 188.26 g/mol | nih.gov | Falls within the typical range for small molecule drugs and enhancers. |

| XLogP3 | 3.2 | nih.gov | Suggests good lipophilicity, which is crucial for partitioning into the lipid-rich stratum corneum. Optimal LogP for enhancers is often in the 2-4 range. |

| Polar Surface Area | 17.1 Ų | nih.gov | The presence of a polar carbonyl group allows for potential interactions with polar head groups of skin lipids. |

Methodological Advancements in Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) analysis is the process of correlating the chemical structure of a compound with its biological activity. wikipedia.orgdrugdesign.org This is a fundamental concept in drug discovery and toxicology, allowing researchers to rationally design better molecules. nih.gov For a compound like this compound, an SAR study would involve synthesizing and testing a series of analogs (as described in section 6.2) to identify the key structural features—the pharmacophore—responsible for a given biological effect. nih.gov

Modern SAR studies are increasingly supported by computational methods:

Quantitative Structure-Activity Relationship (QSAR): This technique builds mathematical models that correlate physicochemical properties of compounds (like lipophilicity, electronic parameters, and steric descriptors) with their biological activity. wikipedia.orgscribd.com A QSAR model for derivatives of this compound could predict the activity of unsynthesized analogs, saving time and resources. scribd.com

Molecular Docking: If the biological target is a protein with a known 3D structure, computational docking can be used to predict how each derivative binds to the active site. nih.gov This provides insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that drive potency and can guide the design of new derivatives with improved binding affinity. researchgate.netnih.gov

Q & A

Q. What are the key spectroscopic techniques for characterizing 4-(4-Isopropylphenyl)but-3-en-2-one, and how should data interpretation be approached?

Methodological Answer: Characterization typically involves:

- NMR Spectroscopy : Analyze and NMR spectra to confirm the presence of the α,β-unsaturated ketone moiety (δ ~6.5–7.5 ppm for vinyl protons, δ ~200 ppm for carbonyl carbon). The isopropyl group on the phenyl ring will show characteristic splitting patterns in NMR .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., CHO) and fragmentation patterns. Electron ionization (EI) can help identify stable intermediates .

- IR Spectroscopy : Confirm the carbonyl stretch (C=O) at ~1680–1720 cm and conjugated double bond (C=C) at ~1600 cm .

Q. How can reaction conditions be optimized to improve the yield and purity of this compound during synthesis?

Methodological Answer: Key considerations include:

- Catalyst Selection : Use Lewis acids like BF-EtO to facilitate Friedel-Crafts acylation, ensuring regioselectivity at the para position of the isopropylphenyl group .

- Temperature Control : Maintain temperatures between 60–80°C to avoid side reactions (e.g., polymerization of the enone system) .

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate high-purity crystals (>95%) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve ambiguities in the stereochemistry of this compound?

Methodological Answer:

- Data Collection : Use high-resolution single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality by slow evaporation from a dichloromethane/hexane mixture .

- Structure Refinement : Apply SHELXL for refinement. Input initial coordinates from SHELXS (direct methods) and refine anisotropic displacement parameters. Validate using R-factors (target R1 < 0.05) and electron density maps .

- Stereochemical Validation : Compare experimental bond lengths and angles (e.g., C=O: ~1.22 Å, C=C: ~1.34 Å) with DFT-calculated values to confirm the (E)-configuration of the enone .

Q. What mechanistic insights explain the antimicrobial activity of this compound derivatives?

Methodological Answer:

- In Vitro Assays : Screen against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC values). Compare with structurally related compounds (e.g., 4-(3,5-Dichlorophenyl)but-3-en-2-one) to assess substituent effects .

- Molecular Docking : Model interactions with bacterial targets (e.g., dihydrofolate reductase) using AutoDock Vina. The enone’s electrophilic nature may facilitate covalent binding to cysteine residues .

- ROS Induction : Measure reactive oxygen species (ROS) levels via fluorescence assays (e.g., DCFH-DA) to evaluate oxidative stress as a mode of action .

Q. How do electronic and steric effects of substituents on the phenyl ring influence the compound’s reactivity?

Methodological Answer:

- Substituent Screening : Synthesize analogs with electron-withdrawing (e.g., -NO, -CF) or donating (-OCH) groups. Monitor reaction kinetics in Diels-Alder cycloadditions to assess electronic effects .

- DFT Calculations : Use Gaussian 16 to compute frontier molecular orbitals (FMOs). Electron-withdrawing groups lower the LUMO energy, enhancing electrophilicity of the α,β-unsaturated ketone .

- Steric Maps : Generate steric maps (e.g., using PyMOL) to evaluate hindrance from the isopropyl group, which may reduce nucleophilic attack at the β-position .

Contradictions and Resolutions

- Bioactivity Variability : Discrepancies in MIC values between studies may arise from differences in bacterial strains or assay protocols. Standardize protocols using CLSI guidelines .

- Stereochemical Ambiguity : Conflicting (E)/(Z) assignments in older literature can be resolved via SC-XRD or NOESY NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.